molecular formula C22H20ClNO2 B11942124 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide CAS No. 853348-42-2

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide

Cat. No.: B11942124
CAS No.: 853348-42-2
M. Wt: 365.8 g/mol
InChI Key: XSGTVPGSQXJHPL-WYMLVPIESA-N
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Description

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furyl Group: The furyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reactions: The final step involves coupling the furyl and chlorophenyl intermediates with the isopropylphenyl group through amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(2-Bromophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide
  • 3-(5-(2-Fluorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide
  • 3-(5-(2-Methylphenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide

Uniqueness

Compared to its analogs, 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide exhibits unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for specific applications.

Properties

CAS No.

853348-42-2

Molecular Formula

C22H20ClNO2

Molecular Weight

365.8 g/mol

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-propan-2-ylphenyl)prop-2-enamide

InChI

InChI=1S/C22H20ClNO2/c1-15(2)17-7-4-6-10-20(17)24-22(25)14-12-16-11-13-21(26-16)18-8-3-5-9-19(18)23/h3-15H,1-2H3,(H,24,25)/b14-12+

InChI Key

XSGTVPGSQXJHPL-WYMLVPIESA-N

Isomeric SMILES

CC(C)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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